molecular formula C7H6ClF4N B13526403 (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride

(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride

Cat. No.: B13526403
M. Wt: 215.57 g/mol
InChI Key: WYMLJBRBCVXKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride is a chemical compound with the molecular formula C7H5F4N·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 4, and 5 positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination followed by acidification to obtain the hydrochloride salt. The reaction conditions are optimized for yield and purity, and the product is often purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The fluorine atoms on the phenyl ring enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride is unique due to its combination of fluorine substitution and amine functionality. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H6ClF4N

Molecular Weight

215.57 g/mol

IUPAC Name

(2,3,4,5-tetrafluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H5F4N.ClH/c8-4-1-3(2-12)5(9)7(11)6(4)10;/h1H,2,12H2;1H

InChI Key

WYMLJBRBCVXKGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.